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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the effects of Axl inhibitors, such

as Axl-IN-3, in co-culture with various immune cells. The provided protocols offer detailed

methodologies for key experiments to study the immunomodulatory effects of Axl inhibition.

Introduction to Axl and Its Role in the Tumor
Microenvironment
Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, MerTK) family.[1][2] Upon

binding to its ligand, Growth Arrest-Specific 6 (Gas6), the Axl signaling pathway is activated,

playing a crucial role in cellular processes like proliferation, survival, and migration.[3][4] In the

context of oncology, Axl is frequently overexpressed in various cancers and is associated with

poor prognosis and drug resistance.[2][4][5]

Axl is also expressed on a variety of immune cells, including macrophages, dendritic cells

(DCs), and T cells, where it generally plays an immunosuppressive role.[1][6][7] By inhibiting

Axl, it is possible to reprogram the tumor microenvironment from an immunosuppressive to an

immunostimulatory state, thereby enhancing anti-tumor immunity.[2][8] Axl inhibitors are being

investigated as standalone therapies and in combination with other treatments like immune

checkpoint inhibitors.[2][8][9]
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Effects of Axl Inhibition on Immune Cells in Co-
Culture
Axl inhibition has demonstrated significant and diverse effects on various immune cell

populations in co-culture systems, leading to a more robust anti-tumor immune response.

Macrophages
Tumor-associated macrophages (TAMs) are key components of the tumor microenvironment

and can be polarized into two main phenotypes: the anti-inflammatory and pro-tumoral M2

phenotype, and the pro-inflammatory and anti-tumoral M1 phenotype. Axl signaling is

implicated in promoting the M2 polarization of macrophages.[10][11][12]

Inhibition of Axl can shift the balance from an M2 to an M1 phenotype.[12] In co-culture

systems of macrophages and cancer cells, Axl inhibitors have been shown to modulate

cytokine profiles, for instance by upregulating pro-inflammatory cytokines like CXCL10 and

downregulating anti-inflammatory cytokines such as IL-10.[12] Studies have also indicated that

Axl expression is significantly upregulated in THP-1-derived macrophages when exposed to

tumor cell-conditioned medium, suggesting Axl's role in M2 polarization.[12]

Parameter Effect of Axl Inhibition Immune Outcome

Macrophage Polarization
Skews from M2 to M1

phenotype[10][11][12]
Enhanced anti-tumor immunity

Cytokine Secretion

Increased pro-inflammatory

cytokines (e.g., IL-6, TNF-α)

[10]

Promotion of inflammatory

microenvironment

Decreased anti-inflammatory

cytokines (e.g., IL-10, TGF-β)

[10]

Reduction of

immunosuppression

Gene Expression
Decreased M2 markers (e.g.,

Arg1, Fizz1)[10]

Shift towards anti-tumor

phenotype

Increased M1 markers (e.g.,

iNOS)[10]
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T Cells
Axl is expressed on T cells and its inhibition can enhance their anti-tumor functions.[1][6][13]

Specifically, Axl inhibition has been shown to favor a Th1-polarization of T cells, which is critical

for cell-mediated immunity against tumors, while reducing the Th2 response.[1][13] In co-

cultures, particularly with myeloid cells, Axl inhibitors can reverse the inhibition of Chimeric

Antigen Receptor (CAR) T cell proliferation and enhance their effector functions.[1][6] This is

achieved in part by targeting M2-polarized macrophages that suppress T cell activity.[1][6]

Parameter Effect of Axl Inhibition Immune Outcome

T Cell Polarization Promotes Th1 phenotype[13]
Enhanced cell-mediated anti-

tumor immunity

Reduces Th2 phenotype[1][6]

CAR-T Cell Function
Reverses myeloid-induced

inhibition of proliferation[1][6]
Improved CAR-T cell efficacy

Enhances effector functions[1]

[6]

Regulatory T cells (Tregs)
Preferential reduction of

Tregs[13]
Reduced immunosuppression

Inhibitory Receptors
Significant reduction of

inhibitory receptors[13]
Increased T cell activation

Dendritic Cells (DCs)
Dendritic cells are crucial for initiating anti-tumor immune responses through antigen

presentation to T cells. Axl signaling can suppress DC function.[14] Inhibition of Axl has been

shown to promote the accumulation and activation of conventional dendritic cells (cDCs),

particularly the CD103+ subtype, which is adept at cross-presenting tumor antigens to CD8+ T

cells.[8][9] Furthermore, Axl inhibition can induce the migration of DCs, potentially leading to

enhanced T cell priming in the lymph nodes.[15] The loss of Axl on DCs, but not macrophages,

has been shown to be sufficient to slow tumor growth, a process that relies on type I interferon

(IFN) signaling.[16]
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Parameter Effect of Axl Inhibition Immune Outcome

DC Accumulation
Promotes accumulation of

CD103+ cDCs within tumors[8]

Enhanced antigen

presentation and T cell priming

DC Activation
Enhances activation of

CD103+ cDCs[8]

DC Migration Induces DC migration[15]
Improved initiation of adaptive

immune response

Type I IFN Signaling

Enhances STING agonist

effectiveness and improves

cross-priming[16]

Strengthened anti-tumor

immune response

Signaling Pathways and Experimental Workflows
Axl Signaling Pathway in Immune Suppression
The Gas6/Axl signaling pathway in immune cells often leads to an immunosuppressive

phenotype. Upon Gas6 binding, Axl dimerizes and autophosphorylates, initiating downstream

signaling cascades including PI3K/AKT, NF-κB, and STAT pathways.[2][3][17] This can lead to

the polarization of macrophages to an M2 phenotype, suppression of DC activation, and a shift

in T cell responses towards a Th2 phenotype.
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Axl Signaling in Immune Suppression
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Caption: Axl signaling pathway leading to immunosuppression.

General Experimental Workflow for Co-culture Assays
Studying the effects of an Axl inhibitor like Axl-IN-3 in a co-culture system typically involves

isolating immune cells and co-culturing them with tumor cells in the presence of the inhibitor.

The functional consequences are then assessed using various assays.
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Experimental Workflow for Axl Inhibitor Co-culture Assay

Preparation
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Caption: General workflow for Axl inhibitor co-culture experiments.

Experimental Protocols
Protocol 1: Macrophage Polarization Assay in a Co-
culture System
Objective: To assess the effect of Axl-IN-3 on the polarization of macrophages co-cultured with

tumor cells.

Materials:

Human monocytic cell line (e.g., THP-1)

Tumor cell line (e.g., A549 lung cancer cells)[12]
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RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

PMA (Phorbol 12-myristate 13-acetate)

Axl-IN-3 (or other Axl inhibitor)

DMSO (vehicle control)

Antibodies for flow cytometry (e.g., anti-CD68, anti-CD86 for M1, anti-CD206 for M2)

ELISA kits for relevant cytokines (e.g., IL-10, CXCL10)[12]

6-well tissue culture plates

Procedure:

Macrophage Differentiation:

Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 6-well plate.

Differentiate THP-1 monocytes into M0 macrophages by treating with 100 ng/mL PMA for

48 hours.

After 48 hours, remove the PMA-containing medium and wash the adherent macrophages

with PBS. Add fresh RPMI-1640 medium and rest the cells for 24 hours.

Co-culture Setup:

Seed tumor cells (e.g., A549) onto a cell culture insert (0.4 µm pore size) in a separate

plate or prepare tumor cell-conditioned medium by culturing tumor cells for 48 hours and

collecting the supernatant.

Treat the differentiated macrophages with varying concentrations of Axl-IN-3 (e.g., 10 nM,

30 nM, 100 nM) or DMSO as a vehicle control for 2 hours.[1]

Add the tumor cell-conditioned medium to the macrophage culture or place the tumor cell-

containing inserts into the wells with the macrophages.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b15142289?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/78/13_Supplement/3853/628324/Abstract-3853-AXL-inhibitor-promotes-anti-tumor
https://www.benchchem.com/product/b15142289?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10530462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation:

Co-culture the cells for 48-72 hours.

Analysis:

Flow Cytometry:

Harvest the adherent macrophages by gentle scraping.

Stain the cells with fluorescently labeled antibodies against macrophage markers

(CD68) and polarization markers (CD86 for M1, CD206 for M2).

Analyze the percentage of M1 and M2 macrophages by flow cytometry.

Cytokine Analysis:

Collect the co-culture supernatant.

Measure the concentration of M1- and M2-associated cytokines (e.g., CXCL10, IL-10)

using ELISA or a cytometric bead array (CBA).[12]

Protocol 2: T Cell Proliferation and Activation Assay in a
Myeloid Co-culture
Objective: To evaluate the effect of Axl-IN-3 on T cell (or CAR-T cell) proliferation and

activation when co-cultured with immunosuppressive myeloid cells.

Materials:

Human T cells or CAR-T cells

Human monocytes (e.g., from PBMCs) or a monocytic cell line

Tumor cell line (if evaluating CAR-T cells, use a target-antigen expressing line)

T cell medium (e.g., RPMI-1640 with 10% FBS, IL-2)
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Axl-IN-3 (or other Axl inhibitor)

DMSO (vehicle control)

Cell proliferation dye (e.g., CFSE or CellTrace Violet)

Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-IL-4)

96-well U-bottom tissue culture plates

Procedure:

Cell Preparation:

Isolate T cells from healthy donor PBMCs using magnetic bead separation.

If using CAR-T cells, use pre-transduced and expanded cells.

Label the T cells with a cell proliferation dye according to the manufacturer's protocol.

Isolate monocytes from PBMCs.

Co-culture Setup:

Seed the labeled T cells (or CAR-T cells) at 1 x 10^5 cells/well in a 96-well plate.

Add monocytes and tumor cells at an appropriate ratio (e.g., 1:5:1 for CAR-

T:monocyte:tumor cells).[1]

Add varying concentrations of Axl-IN-3 or DMSO to the wells.

Incubation:

Culture the cells for 3-5 days.

Analysis:

T Cell Proliferation:
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Harvest the cells and stain with anti-CD3 and anti-CD8 antibodies.

Analyze T cell proliferation by measuring the dilution of the proliferation dye using flow

cytometry.

T Cell Activation and Polarization:

For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) and

a cell stimulation cocktail (e.g., PMA/Ionomycin).[1]

Harvest the cells and perform surface staining for CD3 and CD8.

Fix and permeabilize the cells, then perform intracellular staining for cytokines like IFN-γ

(Th1) and IL-4 (Th2).[1]

Analyze the cytokine production by flow cytometry to determine T cell polarization.

Logical Relationship of Axl in the Tumor Immune
Microenvironment
Axl's presence on both tumor and immune cells creates a complex network of interactions that

ultimately favors tumor growth and immune evasion. Inhibiting Axl can disrupt these

interactions at multiple levels.
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Logical Role of Axl in the Tumor Microenvironment

Axl Signaling Active

Axl Inhibition

M2 Macrophage Polarization

Immune Evasion

Suppressed DC Function Th2 T Cell Response

Tumor Growth & Metastasis

M1 Macrophage Polarization

Anti-Tumor Immunity

Activated DC Function Th1 T Cell Response

Axl Inhibitor
(e.g., Axl-IN-3)

Click to download full resolution via product page

Caption: Axl inhibition shifts the TME from immunosuppressive to anti-tumor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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